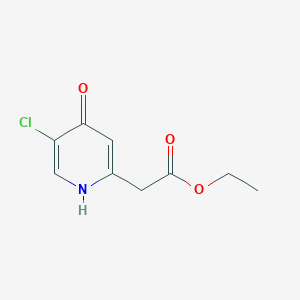
Ethyl (5-chloro-4-hydroxypyridin-2-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5-chloro-4-hydroxypyridin-2-YL)acetate is a chemical compound that belongs to the class of esters It is characterized by the presence of a pyridine ring substituted with a chlorine atom and a hydroxyl group, along with an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-chloro-4-hydroxypyridin-2-YL)acetate typically involves the esterification of 5-chloro-4-hydroxypyridine with ethyl acetate. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The process involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon of ethyl acetate, followed by the elimination of water to form the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to ensure maximum conversion and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-chloro-4-hydroxypyridin-2-YL)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-chloro-4-hydroxypyridine and ethanol.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide as the catalyst.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: 5-chloro-4-hydroxypyridine and ethanol.
Oxidation: 5-chloro-4-pyridone derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (5-chloro-4-hydroxypyridin-2-YL)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (5-chloro-4-hydroxypyridin-2-YL)acetate involves its interaction with specific molecular targets. The hydroxyl group and the chlorine atom on the pyridine ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, such as enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Ethyl (5-chloro-4-hydroxypyridin-2-YL)acetate can be compared with other similar compounds, such as:
Ethyl (5-chloro-4-hydroxypyridin-3-YL)acetate: Differing in the position of the hydroxyl group on the pyridine ring.
Mthis compound: Differing in the alkyl group attached to the ester moiety.
Ethyl (5-bromo-4-hydroxypyridin-2-YL)acetate: Differing in the halogen atom substituted on the pyridine ring.
These compounds share similar structural features but may exhibit different chemical reactivity and biological activity due to the variations in their substituents.
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
ethyl 2-(5-chloro-4-oxo-1H-pyridin-2-yl)acetate |
InChI |
InChI=1S/C9H10ClNO3/c1-2-14-9(13)4-6-3-8(12)7(10)5-11-6/h3,5H,2,4H2,1H3,(H,11,12) |
InChI Key |
NDEAGSOTFPBQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)C(=CN1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















